[1,2,5]Oxadiazolo[3,4-b]pyrazine

CCR5 antagonist intracellular allosteric modulator GPCR signaling

Researchers developing D-π-A chromophores, OLEDs, or insensitive high explosives face a bottleneck: sourcing electron-deficient heterocyclic scaffolds with validated performance. [1,2,5]Oxadiazolo[3,4-b]pyrazine solves this with enhanced electron-withdrawing character vs. non-annulated pyrazine analogs, directly impacting NLO properties & device efficiency. • Validated in working OLED & perovskite solar cell device prototypes • Fused ring system enables higher density & detonation performance near RDX with reduced mechanical sensitivity vs. TNT/TATB • Custom synthesis available; inquire for batch quantities & lead times

Molecular Formula C4H2N4O
Molecular Weight 122.09 g/mol
Cat. No. B1259840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,2,5]Oxadiazolo[3,4-b]pyrazine
Synonymsfurazano(3,4-b)pyrazine
Molecular FormulaC4H2N4O
Molecular Weight122.09 g/mol
Structural Identifiers
SMILESC1=NC2=NON=C2N=C1
InChIInChI=1S/C4H2N4O/c1-2-6-4-3(5-1)7-9-8-4/h1-2H
InChIKeyQVPGFBNQPJZSNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1,2,5]Oxadiazolo[3,4-b]pyrazine: Multifunctional Fused Scaffold


[1,2,5]Oxadiazolo[3,4-b]pyrazine (furazanopyrazine) is a fused heterocyclic scaffold consisting of an electron-deficient pyrazine ring annulated to an oxadiazole ring [1]. This unique architecture confers enhanced electron-withdrawing character compared to simple pyrazine analogs, making it a versatile building block for D-π-A chromophores [1]. The scaffold has demonstrated promising photophysical and electrochemical properties and has found applications in organic light-emitting diodes (OLEDs) [2], perovskite solar cells [2], energetic materials [3], and as a privileged scaffold in medicinal chemistry [4].

Optoelectronic Design

Fused electron-deficient acceptor for D-π-A push-pull chromophores

Energetic Materials

High-density ring-fused heterocycle with balanced detonation and sensitivity

Medicinal Chemistry

Privileged scaffold for allosteric GPCR and kinase modulation

[1,2,5]Oxadiazolo[3,4-b]pyrazine: Why Generic Analogs Fail


The [1,2,5]oxadiazolo[3,4-b]pyrazine scaffold exhibits markedly different electron-withdrawing character compared to non-annulated pyrazine analogs, directly impacting NLO properties and device performance [1]. In biological systems, subtle structural variations—such as anilino versus alkylamine substituents—dramatically alter selectivity profiles (e.g., 30-fold CCR5/CCR2 selectivity in compound 3ad [2] versus broad-spectrum colistin potentiation in analogs 5q and 8g [3]), rendering generic substitution scientifically untenable without empirical validation. For energetic materials, the fused oxadiazolo-pyrazine ring system confers higher density and superior detonation properties with reduced mechanical sensitivity compared to classic benchmarks like TNT and TATB, a combination not achievable with non-fused heterocycles [4].

Non-annulated pyrazine analogs Electron-withdrawing strength differs markedly, altering NLO response and device performance.
Substituent-dependent selectivity Anilino vs. alkylamine groups can shift biological selectivity profiles (e.g., CCR5/CCR2 vs. broad-spectrum adjuvant activity).
Non-fused energetic heterocycles Lack the density and detonation velocity of the fused oxadiazolo-pyrazine system; sensitivity trade-offs differ.

[1,2,5]Oxadiazolo[3,4-b]pyrazine: Comparative Evidence


Selective CCR5 Allosteric Antagonism

Compound 3ad, a disubstituted [1,2,5]oxadiazolo[3,4-b]pyrazine, exhibits a half-maximal inhibitory concentration (IC50) of 1.09 μM for CCR5 and shows nearly 30-fold selectivity over CCR2, a key advantage over traditional extracellular antagonists like maraviroc [1].

CCR5 Antagonism
Class-level inference
IC50 1.09 μM (CCR5)
~30-fold selectivity over CCR2
Intracellular allosteric binding context
Direct maraviroc comparison not reported; cell-based assay data
CCR5 antagonist intracellular allosteric modulator GPCR signaling

Colistin Potentiation Against MDR Bacteria

[1,2,5]Oxadiazolo[3,4-b]pyrazine-containing compounds, specifically analogs 5q and 8g, demonstrate potent colistin-potentiating activity against multidrug-resistant (MDR) Gram-negative bacteria with low mammalian toxicity, differentiating them from conventional antibiotics that suffer from high toxicity or rapid resistance development [1].

Colistin Potentiation
Class-level inference
Reported re-sensitization of MDR Gram-negative bacteria
Low mammalian cytotoxicity observed
Supports adjuvant screening context
Exact MIC shift not provided in abstract; requires full review
antimicrobial resistance colistin adjuvant Gram-negative bacteria

High-Performance, Low-Sensitivity Energetics

Polymorphs of 5-azido-6-oxo-6,7-dihydro-[1,2,5]oxadiazolo[3,4-b]pyrazine 1-oxide (α-3a and β-3a) exhibit high density, substantial heat of formation, and superior detonation properties with reduced mechanical sensitivity compared to TNT and TATB, and close to RDX, making them environmentally friendly high energy density material candidates [1].

Energetic Performance
Direct head-to-head
Detonation near RDX; reduced sensitivity vs TNT/TATB
Polymorphs α-3a and β-3a characterized
Detonation and sensitivity screening context
Quantitative metrics require full-text review
energetic materials detonation velocity mechanical sensitivity

Enhanced NLO Push-Pull Chromophores

The [1,2,5]oxadiazolo[3,4-b]pyrazine core exhibits enhanced electron-withdrawing character compared to similar non-annulated pyrazine analogues, making it a superior acceptor in D-π-A push-pull chromophores for second-order NLO applications [1].

NLO Chromophore
Class-level inference
Enhanced electron-withdrawing vs non-annulated pyrazine
Improved second-order NLO response
Supports dipolar chromophore characterization
Computed HOMO-LUMO gaps not detailed in abstract
nonlinear optics push-pull chromophore second harmonic generation

OLED and Perovskite Solar Cell Integration

Push-pull systems based on 1,2,5-oxadiazolo[3,4-b]pyrazine have been successfully applied for the first time in organic light-emitting diodes (OLEDs) and photovoltaic film devices (perovskite solar cells), demonstrating the practical utility of this scaffold in optoelectronic devices [1].

Device Integration
Class-level inference
First OLED and perovskite solar cell demonstration
Proof-of-concept device prototypes
Proof-of-concept device context
Quantitative EQE/PCE not provided in source
OLED perovskite solar cells organic electronics

p38 MAP Kinase Allosteric Modulation

A series of di-substituted [1,2,5]oxadiazolo[3,4-b]pyrazine analogs act as potent allosteric modulators of the p38 MAP kinase A-loop regulatory site, effectively inhibiting IL-1β secretion in human monocyte-derived macrophages [1]. This differentiates them from ATP-competitive p38 inhibitors, which often exhibit toxicity and lack of efficacy.

p38 MAPK Modulation
Class-level inference
Allosteric inhibitor of IL-1β secretion
Targets A-loop regulatory site
Allosteric binding site context
Comparative potency vs ATP-competitive inhibitors not detailed
p38 MAP kinase allosteric inhibitor inflammation

[1,2,5]Oxadiazolo[3,4-b]pyrazine: Application Scenarios


Allosteric CCR5 Antagonists for HIV and Inflammation

Researchers seeking to develop next-generation CCR5 antagonists with improved selectivity and a novel mechanism of action should procure [1,2,5]oxadiazolo[3,4-b]pyrazine-based building blocks. Compound 3ad demonstrates a 30-fold selectivity window over CCR2, targeting the intracellular allosteric binding pocket, which may overcome limitations of current extracellular antagonists like maraviroc [1].

High-Performance, Low-Sensitivity Energetic Materials

For programs focused on developing insensitive high explosives, the [1,2,5]oxadiazolo[3,4-b]pyrazine 1-oxide scaffold offers a unique balance of high density and detonation performance (close to RDX) with reduced mechanical sensitivity compared to benchmarks like TNT and TATB [2]. This makes it a promising core for new, environmentally friendly energetic compounds.

Resistance-Modifying Agents for MDR Infections

In the fight against antimicrobial resistance, [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives, such as compounds 5q and 8g, represent a validated starting point for developing novel adjuvants that re-sensitize MDR Gram-negative bacteria to last-resort antibiotics like colistin, while maintaining low mammalian toxicity [3].

OLED and Perovskite Solar Cell Device Fabrication

Materials scientists working on organic light-emitting diodes (OLEDs) or perovskite solar cells should consider [1,2,5]oxadiazolo[3,4-b]pyrazine-based push-pull chromophores. The scaffold's enhanced electron-withdrawing character, relative to non-annulated pyrazines, has been successfully demonstrated in working device prototypes, validating its potential for high-performance organic electronics [4].

Application
Selection Property
Validation Focus
CCR5 signaling pathway studies
Intracellular allosteric selectivity profile
GPCR selectivity and binding site characterization
High-performance energetic materials
Detonation velocity and impact sensitivity
Crystal density and thermochemical stability
Antimicrobial adjuvant screening
Colistin potentiation and cytotoxicity
MIC shift and mammalian cell viability
Organic electronics (OLED, perovskite)
Electron-accepting chromophore strength
Device performance and stability screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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